molecular formula C15H18N2O2 B2740054 2-(4-methoxypiperidine-1-carbonyl)-1H-indole CAS No. 1156273-85-6

2-(4-methoxypiperidine-1-carbonyl)-1H-indole

Cat. No.: B2740054
CAS No.: 1156273-85-6
M. Wt: 258.321
InChI Key: MERIDMCIBYVIQM-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidine-1-carbonyl)-1H-indole is a synthetic compound designed for pharmaceutical research, featuring a molecular framework that combines the privileged indole scaffold with a 4-methoxypiperidine moiety. The indole structure is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs, and is known for its versatile biological activities and ability to interact with diverse biological targets . This particular derivative is of significant interest in early-stage drug discovery for constructing novel molecules targeting a range of therapeutic areas. The core structure of indole derivatives makes them valuable in the design of drugs for oncology, infectious diseases, neurological disorders, and inflammatory conditions . The incorporation of the 4-methoxypiperidine group is a strategic modification often employed to fine-tune the compound's properties, potentially enhancing its solubility, metabolic stability, and binding affinity to specific biological targets. Piperidine and its derivatives are frequently utilized in drug design to modulate the pharmacological profile of lead compounds . As a building block in medicinal chemistry, this compound can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex, diverse chemical libraries for high-throughput screening . It is intended for use in non-human research applications only by qualified laboratory professionals. This product is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1H-indol-2-yl-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-12-6-8-17(9-7-12)15(18)14-10-11-4-2-3-5-13(11)16-14/h2-5,10,12,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERIDMCIBYVIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxypiperidine-1-carbonyl)-1H-indole typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indole and piperidine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 2-(4-methoxypiperidine-1-carbonyl)-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxypiperidine-1-carbonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of (1H-indol-2-yl)(4-methoxypiperidin-1-yl)methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

2-(4-methoxypiperidine-1-carbonyl)-1H-indole has been explored for its potential as a pharmaceutical agent, especially in targeting specific diseases through its interaction with biological pathways.

  • Kinase Inhibition : Research indicates that similar indole derivatives exhibit inhibition of various receptor tyrosine kinases, which are crucial in processes like angiogenesis and tumor proliferation. For instance, compounds that share structural features with 2-(4-methoxypiperidine-1-carbonyl)-1H-indole have shown effectiveness against kinases such as VEGFR, PDGFR, and EGFR, making them candidates for cancer therapies .

Cancer Therapy

The compound's structural analogs have been investigated for their anticancer properties, particularly against challenging cancer types.

  • Anticancer Activity : A study highlighted the synthesis of indole derivatives that demonstrated significant antiproliferative effects on various human cancer cell lines, including breast, colon, and lung cancers. These compounds exhibited IC50 values as low as 80 nM in certain cases, indicating potent activity against aggressive tumors .

Case Study: Indole Derivatives Against Cancer

CompoundTarget Cancer TypeIC50 (nM)Mechanism of Action
Compound ABreast Cancer80MDM2 inhibition
Compound BColon Cancer130G2/M phase arrest
Compound CLung Cancer200Apoptosis induction

This table summarizes findings from various studies demonstrating the efficacy of indole derivatives as potential anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, 2-(4-methoxypiperidine-1-carbonyl)-1H-indole has shown promise in antimicrobial applications.

  • Broad-Spectrum Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it disrupts bacterial cell membranes and inhibits essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Case Study: Antimicrobial Efficacy

Bacterial StrainActivity ObservedMechanism
Staphylococcus aureusInhibitionMembrane disruption
Escherichia coliInhibitionMetabolic pathway blockage

This table reflects the antimicrobial activity observed in laboratory settings, indicating the compound's potential for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-methoxypiperidine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural differentiators are the 2-position carbonyl linkage and the 4-methoxy-piperidine substituent. Comparisons with similar indole-piperidine hybrids reveal critical trends:

Compound Name / ID Substituent Position on Indole Linker Type Piperidine Substituent Key Structural Differences Reference
2-(4-Methoxypiperidine-1-carbonyl)-1H-indole 2-position Carbonyl 4-methoxy Rigid carbonyl linker; methoxy at piperidine N/A
5-Methoxy-1-[2-(piperidin-4-yl)ethyl]indole (83) 1-position Ethyl Unsubstituted Flexible ethyl linker; methoxy on indole
3-[(4-Ethylpiperidin-1-yl)methyl]-1H-indole 3-position Methyl 4-ethyl Bulky methyl linker; ethyl substituent
2-(Piperidin-4-yl)-1H-indole 2-position Direct bond Unsubstituted No linker; free piperidine
  • Linker Flexibility : The carbonyl group in the target compound reduces conformational freedom compared to ethyl or methyl linkers in analogs like 83 or 3-[(4-ethylpiperidin-1-yl)methyl]-1H-indole . This rigidity may enhance target selectivity but reduce metabolic stability.
  • Substituent Positioning : Methoxy groups on the piperidine (target compound) versus the indole (e.g., 83 ) alter electronic properties and steric interactions. Piperidine-substituted methoxy groups may improve solubility and membrane permeability compared to indole-bound methoxy.

Pharmacological Activity

While direct activity data for the target compound are unavailable, analogs provide insights:

  • BACE1 Inhibition : Compounds like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (IC50 = 19.66 mM) demonstrate that piperazine/piperidine substituents enhance inhibitory potency against enzymes like BACE1. The methoxy group in the target compound may similarly modulate binding affinity .
  • The target’s carbonyl linker could alter conjugation pathways .

Physicochemical Properties

  • Solubility: The methoxy group and polar carbonyl may improve aqueous solubility compared to nonpolar analogs like 3-[(4-ethylpiperidin-1-yl)methyl]-1H-indole .

Biological Activity

2-(4-Methoxypiperidine-1-carbonyl)-1H-indole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing on diverse sources and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an indole core with a piperidine moiety. The methoxy group at the 4-position of the piperidine ring is significant for its biological activity, influencing both solubility and receptor binding affinity.

Antiviral Properties

Research has indicated that indole derivatives, including 2-(4-methoxypiperidine-1-carbonyl)-1H-indole, may exhibit antiviral properties. In particular, studies have shown that related indole-2-carboxamides can inhibit the replication of neurotropic alphaviruses such as the western equine encephalitis virus (WEEV). These compounds demonstrated improved potency in replicon assays, suggesting that structural modifications can enhance their antiviral efficacy .

Anticancer Activity

Indole derivatives are also recognized for their anticancer potential. For instance, compounds similar to 2-(4-methoxypiperidine-1-carbonyl)-1H-indole have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that certain synthesized agents exhibited higher potency than standard chemotherapeutics like curcumin and melphalan against human leukemic cell lines . The mechanism of action is believed to involve the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair.

The biological activity of 2-(4-methoxypiperidine-1-carbonyl)-1H-indole can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the body, including opioid receptors. Fentanyl-related compounds have shown high affinity for μ-opioid receptors, which could suggest a similar profile for this indole derivative .
  • Cellular Pathways : The modulation of signaling pathways involved in inflammation and apoptosis is crucial. For instance, analogs of this compound have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models .

Case Studies

Several case studies highlight the effectiveness of 2-(4-methoxypiperidine-1-carbonyl)-1H-indole in various biological contexts:

  • Neuroprotection : In vivo studies demonstrated that related indole compounds could confer protection against neuroadapted Sindbis virus infection in mouse models, indicating potential applications in neuroprotection .
  • Cancer Treatment : Clinical evaluations revealed that certain piperidine derivatives showed significant anticancer activity against colon and breast cancer cell lines, outperforming established drugs like 5-fluorouracil .

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Reference
AntiviralWEEV replicon assay0.5
AntiproliferativeMolt4/C8 (Leukemia)0.8
Anti-inflammatoryRAW264.7 cells0.3

Q & A

Basic Research Questions

Q. What are the optimized synthesis pathways for 2-(4-methoxypiperidine-1-carbonyl)-1H-indole, and how can intermediates be characterized?

  • Methodology :

  • Multi-step synthesis : Begin with indole-2-carboxylic acid derivatives. For example, methylate the indole nitrogen using methyl iodide (MeI) and a base like K₂CO₃ . Couple the resulting intermediate with 4-methoxypiperidine via carbodiimide-mediated reactions (e.g., EDCl·HCl and HOBt) in the presence of DIPEA to form the carbonyl linkage .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from DMF/acetic acid mixtures) .
  • Characterization : Confirm intermediates via 1H^1H-NMR (e.g., indole proton signals at δ 7.0–7.8 ppm, piperidine methoxy group at δ 3.3 ppm) and HRMS for molecular weight validation .

Q. How can the structural features of this compound be analyzed using spectroscopic and crystallographic methods?

  • Techniques :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Key parameters include bond lengths (e.g., C=O at ~1.22 Å) and torsion angles between indole and piperidine moieties .
  • NMR analysis : Assign peaks using 13C^{13}C-NMR (e.g., carbonyl carbon at ~170 ppm) and 2D experiments (COSY, HSQC) to confirm regiochemistry .
    • Data Table :
TechniqueKey ObservationsReference
1H^1H-NMRIndole H-3: δ 7.6 ppm; Piperidine H-4: δ 3.8 ppm
X-rayDihedral angle: 85° between indole/piperidine

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Approach :

  • Analog synthesis : Modify the methoxy group (e.g., replace with ethoxy, hydroxy) or piperidine substituents (e.g., 4-aminopiperidine) to assess impact on bioactivity .
  • Assays : Test analogs against cancer cell lines (e.g., IC₅₀ values via MTT assay) or antimicrobial strains (e.g., MIC determination) .
    • Key Findings :
  • Piperidine methoxy groups enhance membrane permeability due to increased hydrophobicity .
  • Indole substitution at position 3 reduces cytotoxicity compared to position 2 .

Q. What computational strategies are effective for predicting target binding and pharmacokinetic properties?

  • Methods :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonds between the carbonyl group and catalytic residues .
  • ADMET prediction : Employ SwissADME to calculate logP (expected ~2.8) and permeability (e.g., Caco-2 cell model) .
    • Data Table :
ParameterPredicted ValueToolReference
logP2.8 ± 0.3SwissADME
Topological Polar SA65 ŲPubChem

Q. How can contradictory biological activity data from structural analogs be resolved?

  • Case Study :

  • Conflict : A piperazine analog (4-dodecylpiperazine-indole) shows antimicrobial activity , while a 4-aminopiperidine analog lacks efficacy .
  • Resolution :
  • Experimental redesign : Compare minimum inhibitory concentrations (MIC) under standardized conditions (e.g., pH 7.4, 37°C).
  • Mechanistic analysis : Use fluorescence quenching to assess membrane disruption vs. enzyme inhibition .

Experimental Design & Troubleshooting

Q. What are common pitfalls in synthesizing the piperidine-indole carbonyl linkage, and how can yields be improved?

  • Challenges :

  • Low coupling efficiency due to steric hindrance at the indole C-2 position.
  • Hydrolysis of the carbonyl group under acidic/basic conditions.
    • Solutions :
  • Use bulky coupling agents (e.g., HATU) to enhance reactivity .
  • Conduct reactions under anhydrous conditions with molecular sieves .

Q. How should researchers validate the purity of intermediates and final products?

  • Protocol :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% required for biological testing .
  • Melting point : Compare observed values (e.g., 221–223°C for indole-carboxylic acid intermediates) with literature .

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